

preliminary spectroscopic data for cycloheptanol (NMR, IR, MS)

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Compound of Interest

Compound Name: Cycloheptanol

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Spectroscopic Profile of Cycloheptanol: A Technical Guide

Introduction

Cycloheptanol, a seven-membered cyclic alcohol, serves as a versatile intermediate in the synthesis of various organic compounds. A thorough understanding of its spectroscopic characteristics is paramount for researchers and scientists in the fields of chemical research and drug development. This technical guide provides a comprehensive overview of the preliminary spectroscopic data for **cycloheptanol**, encompassing Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and visual representations of key processes are included to facilitate a deeper understanding and practical application of this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the proton (^1H) and carbon-13 (^{13}C) NMR data for **cycloheptanol**.

^1H NMR Data

The ^1H NMR spectrum of **cycloheptanol** exhibits signals corresponding to the different proton environments in the molecule.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.84	Multiplet	1H	CH-OH
~1.80 - 1.40	Multiplet	12H	-CH ₂ - (ring protons)
~2.5 (variable)	Singlet (broad)	1H	-OH

Table 1: ¹H NMR Spectroscopic Data for **Cycloheptanol**.

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of **cycloheptanol**.

Chemical Shift (δ) ppm	Assignment
~72.0	C-OH
~38.0	CH ₂ (adjacent to C-OH)
~29.0	CH ₂
~23.0	CH ₂

Table 2: ¹³C NMR Spectroscopic Data for **Cycloheptanol**.[\[1\]](#)

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of **cycloheptanol** shows characteristic absorption bands for the hydroxyl and alkyl groups.[\[2\]](#)

Frequency (cm ⁻¹)	Intensity	Assignment
~3350	Strong, Broad	O-H stretch (alcohol)
~2920	Strong	C-H stretch (sp ³ hybridized)
~2850	Strong	C-H stretch (sp ³ hybridized)
~1460	Medium	C-H bend (CH ₂)
~1060	Strong	C-O stretch (alcohol)

Table 3: IR Spectroscopic Data for **Cycloheptanol**.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of **cycloheptanol** provides information about its molecular weight and fragmentation pattern.

m/z	Relative Intensity (%)	Assignment
114	~5	[M] ⁺ (Molecular Ion)
96	~30	[M - H ₂ O] ⁺
81	~40	[C ₆ H ₉] ⁺
67	~100	[C ₅ H ₇] ⁺ (Base Peak)
57	~95	[C ₄ H ₉] ⁺
41	~85	[C ₃ H ₅] ⁺

Table 4: Mass Spectrometry Data for **Cycloheptanol**.^[3]

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy Protocol

Sample Preparation:

- Weigh approximately 10-20 mg of **cycloheptanol**.^{[4][5]}
- Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.^{[5][6]}
- Filter the solution through a pipette with a small cotton or glass wool plug into a clean NMR tube to remove any particulate matter.^[4]
- Cap the NMR tube securely.

Instrument Setup and Data Acquisition:

- Insert the NMR tube into the spectrometer's probe.
- Lock the spectrometer onto the deuterium signal of the solvent.^[7]
- Shim the magnetic field to achieve homogeneity.^[7]
- For ¹H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be performed to obtain a good signal-to-noise ratio.
- For ¹³C NMR, a proton-decoupled pulse sequence is typically used.^{[7][8]} A longer acquisition time or a higher number of scans may be necessary due to the lower natural abundance of ¹³C.^[5]

Data Processing:

- Apply a Fourier transform to the acquired Free Induction Decay (FID).^[7]
- Phase the spectrum to obtain pure absorption peaks.^[7]
- Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CHCl₃ at 7.26 ppm for ¹H NMR and CDCl₃ at 77.16 ppm for ¹³C NMR).
- Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

- Perform baseline correction to ensure accurate integration and peak picking.[\[7\]](#)

IR Spectroscopy Protocol

Sample Preparation (Attenuated Total Reflectance - ATR):

- Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Place a small drop of liquid **cycloheptanol** directly onto the center of the ATR crystal. If the sample is solid, a small amount of the solid is placed on the crystal and pressure is applied to ensure good contact.

Instrument Setup and Data Acquisition:

- Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.
- Acquire the spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected over a range of approximately 4000 to 400 cm^{-1} .
[\[2\]](#)

Data Processing:

- The software automatically performs a Fourier transform on the interferogram to produce the infrared spectrum.
- The spectrum is typically displayed as percent transmittance or absorbance versus wavenumber (cm^{-1}).
- Identify and label the major absorption bands.

Mass Spectrometry Protocol (Electron Ionization - EI)

Sample Introduction (Direct Inlet or GC-MS):

- For direct inlet, a small amount of the sample is placed in a capillary tube and introduced into the ion source where it is vaporized.

- For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is first injected into a gas chromatograph to separate it from any impurities. The separated **cycloheptanol** then enters the mass spectrometer.

Ionization and Analysis:

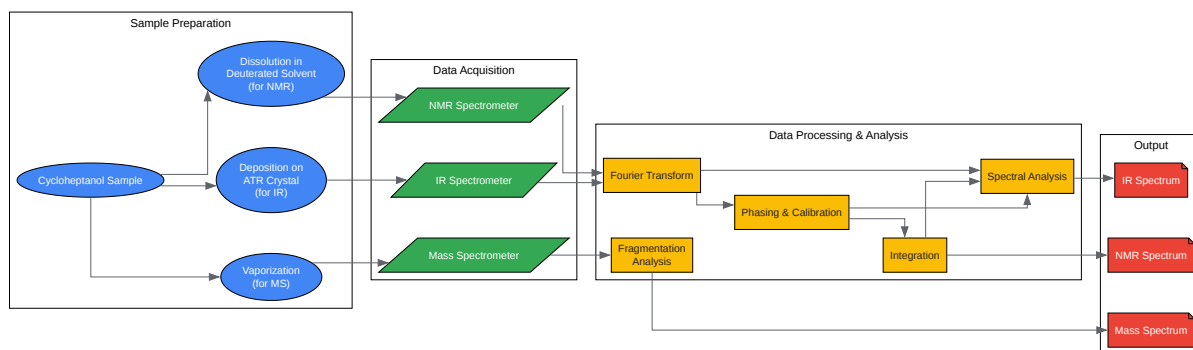
- In the ion source, the vaporized sample is bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecules.[\[3\]](#)
- The resulting positively charged ions are accelerated into the mass analyzer.
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- A detector records the abundance of each ion.

Data Processing:

- The mass spectrum is plotted as relative intensity versus m/z .
- The peak with the highest abundance is called the base peak and is assigned a relative intensity of 100%.
- The molecular ion peak ($[M]^+$), corresponding to the intact molecule with one electron removed, is identified.
- The fragmentation pattern is analyzed to deduce the structure of the molecule. Common fragmentation pathways for alcohols include the loss of water (M-18) and alpha-cleavage.[\[9\]](#)
[\[10\]](#)

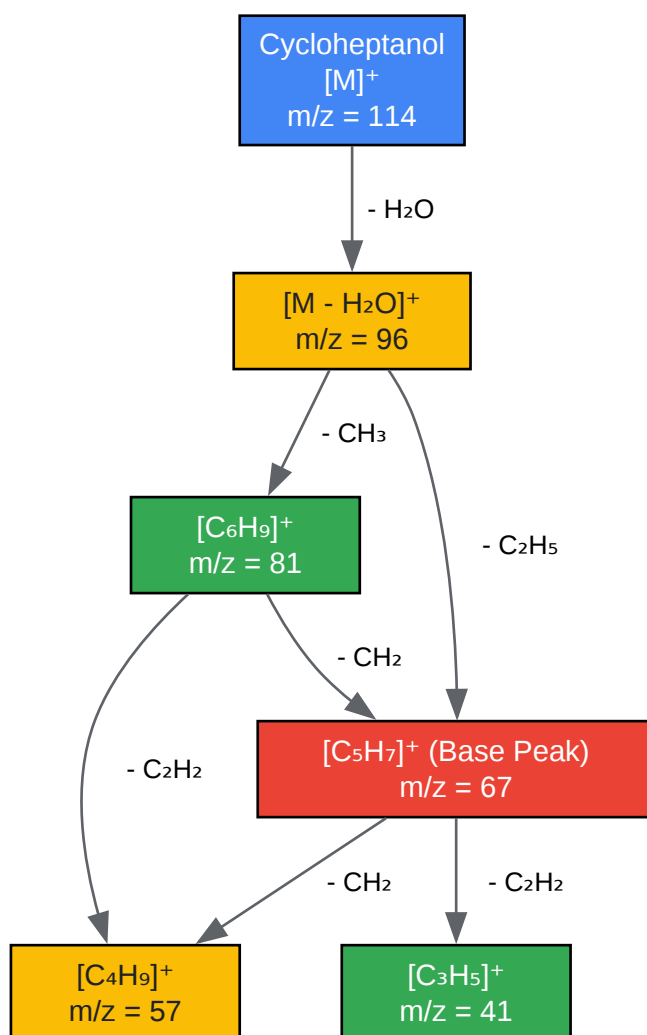
Visualizations

The following diagrams illustrate key conceptual workflows in the spectroscopic analysis of **cycloheptanol**.



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Caption: General workflow for spectroscopic analysis of **cycloheptanol**.



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Caption: Proposed fragmentation pathway of **cycloheptanol** in mass spectrometry.

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